3-Iodopyrazolo[1,5-a]pyridine
Overview
Description
3-Iodopyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5IN2. It is characterized by the presence of an iodine atom attached to the pyrazolo[1,5-a]pyridine ring system. This compound is primarily used in organic synthesis, particularly in the Suzuki coupling reaction .
Mechanism of Action
Target of Action
It is known to be used in the suzuki coupling reaction , a type of palladium-catalyzed cross coupling reaction, which suggests that it may interact with palladium complexes or other reactants in this process.
Mode of Action
As a component in the suzuki coupling reaction , it likely participates in the formation of carbon-carbon bonds. The iodine atom in the compound can act as a leaving group, facilitating the coupling process.
Biochemical Pathways
Its role in the Suzuki coupling reaction suggests it may be involved in synthetic pathways for creating complex organic compounds .
Result of Action
As a reagent in the Suzuki coupling reaction, its primary role is likely in the synthesis of more complex organic compounds .
Action Environment
The action of 3-Iodopyrazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, it is light-sensitive and should be stored in a cool place, away from strong oxidizing agents . These factors can affect the compound’s stability and efficacy.
Preparation Methods
3-Iodopyrazolo[1,5-a]pyridine can be synthesized through various methods. One common synthetic route involves the iodination of pyrazolo[1,5-a]pyridine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrazolo[1,5-a]pyridine ring . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, such as controlling temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
3-Iodopyrazolo[1,5-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Suzuki coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyridine has numerous applications in scientific research:
Comparison with Similar Compounds
3-Iodopyrazolo[1,5-a]pyridine can be compared with other iodinated heterocyclic compounds, such as:
3-Iodoimidazo[1,5-a]pyridine: Similar in structure but with different reactivity and applications.
3-Iodoindole: Another iodinated heterocycle with distinct chemical properties and uses.
3-Iodopyridine: A simpler iodinated compound with different reactivity patterns.
The uniqueness of this compound lies in its specific ring structure and the position of the iodine atom, which confer unique reactivity and applications in organic synthesis .
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNARKUCAKULAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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